3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a carbamoyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Chlorination of the benzamide: Chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the carbamoyl-substituted phenyl group: This step involves coupling reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: A related compound with a similar structure but lacking the carbamoyl-substituted phenyl group.
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide: Another similar compound with a pyridinyl group instead of the carbamoyl-substituted phenyl group.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H30ClN3O4S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(2-methylpropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17(2)16-26-24(30)19-9-5-6-10-21(19)27-23(29)18-11-12-20(25)22(15-18)33(31,32)28-13-7-3-4-8-14-28/h5-6,9-12,15,17H,3-4,7-8,13-14,16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
ZWQFVCKIWHLGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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